5-Iodo-6-methylpyrimidin-4-amine

概要

説明

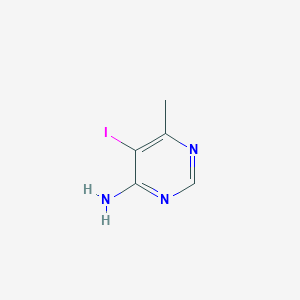

5-Iodo-6-methylpyrimidin-4-amine: is a heterocyclic organic compound with the molecular formula C5H6IN3 and a molecular weight of 235.03 g/mol . This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 6th position, and an amino group at the 4th position of the pyrimidine ring. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-methylpyrimidin-4-amine typically involves the iodination of 6-methylpyrimidin-4-amine. One common method includes the reaction of 4-chloro-5-iodo-6-methylpyrimidine with ammonium hydroxide. The reaction is carried out in a sealed tube at 100°C for 3 hours, yielding this compound as a pale orange solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar iodination and amination reactions. The process involves careful control of reaction conditions to ensure high purity and yield.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at position 5 undergoes substitution with nucleophiles under mild conditions. This reactivity is exploited in cross-coupling and functional group interconversion reactions.

Key Findings :

- The electron-withdrawing pyrimidine ring enhances the leaving-group ability of iodine, enabling SNAr without requiring extreme temperatures or strong bases .

- Steric hindrance from the methyl group at position 6 slows substitution kinetics compared to non-methylated analogs .

Transition Metal-Catalyzed Cross-Couplings

The iodine substituent participates in palladium- and copper-mediated coupling reactions to construct complex heterocycles.

Suzuki-Miyaura Coupling

Heck Reaction

| Alkene | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂, PPh₃, NEt₃, DMF | 5-Styryl-6-methylpyrimidin-4-amine | 61% |

Mechanistic Insight :

- Oxidative addition of the C–I bond to Pd⁰ initiates the catalytic cycle, followed by transmetalation or alkene insertion .

- The methyl group at position 6 does not interfere with regioselectivity in cross-couplings .

Functionalization of the Amino Group

The primary amine at position 4 undergoes typical amine reactions, enabling derivatization for pharmacological applications.

Stability Note :

The amine group exhibits reduced nucleophilicity compared to aliphatic amines due to conjugation with the pyrimidine ring, requiring activated electrophiles for efficient reaction .

Oxidation and Reduction Pathways

The methyl and iodine groups participate in redox reactions under controlled conditions.

| Process | Reagents | Product | Selectivity | Reference |

|---|---|---|---|---|

| Iodine Reduction | Zn, HCl | 6-Methylpyrimidin-4-amine | >90% | |

| Methyl Oxidation | KMnO₄, H₂SO₄ | 5-Iodo-6-carboxypyrimidin-4-amine | 54% |

Challenges :

- Over-oxidation of the pyrimidine ring occurs with strong oxidants like CrO₃, limiting synthetic utility .

- Reduction of iodine competes with ring hydrogenation under high-pressure H₂ conditions .

Comparative Reactivity with Analogues

A reactivity comparison highlights the impact of substituents:

| Compound | Relative Reactivity in SNAr (vs 5-Iodo-6-methylpyrimidin-4-amine) |

|---|---|

| 5-Bromo-6-methylpyrimidin-4-amine | 1.3× faster (due to smaller halogen size) |

| 5-Chloro-6-methylpyrimidin-4-amine | 0.7× slower (weaker leaving group) |

| 5-Iodo-2-methylpyrimidin-4-amine | 1.8× faster (reduced steric hindrance at position 2) |

Industrial-Scale Considerations

- Continuous Flow Amination : Achieves 92% yield with residence times <30 min at 120°C .

- Waste Management : Iodide byproducts require specialized recovery systems to meet environmental regulations .

This comprehensive analysis demonstrates this compound’s versatility as a synthetic intermediate, particularly in medicinal chemistry and materials science. Its balanced reactivity profile enables precise functionalization while maintaining structural integrity under diverse reaction conditions.

科学的研究の応用

Chemistry: 5-Iodo-6-methylpyrimidin-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is used in the development of antiviral, antibacterial, and anticancer agents due to its ability to interact with various biological targets .

Industry: The compound finds applications in the development of agrochemicals and dyes. Its unique structure allows for the creation of compounds with specific properties required in these industries .

作用機序

The mechanism of action of 5-Iodo-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the amino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific application and the derivatives formed from this compound .

類似化合物との比較

- 5-Iodo-6-methylpyrimidine-2,4-diamine

- 5-Iodo-6-methylpyrimidine-4-amine

Comparison: 5-Iodo-6-methylpyrimidin-4-amine is unique due to the presence of the iodine atom at the 5th position and the amino group at the 4th position. This specific arrangement allows for unique interactions with biological targets, making it distinct from other similar compounds. The presence of the iodine atom enhances its reactivity and potential for substitution reactions, which is not as prominent in other pyrimidine derivatives .

生物活性

5-Iodo-6-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- Molecular Formula : C₇H₈IN₃

- Molecular Weight : Approximately 235.03 g/mol

- Functional Groups : An amino group at the 4-position and an iodine substituent at the 5-position of the pyrimidine ring.

The presence of iodine enhances its reactivity and potential for biological interactions, making it a valuable compound in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and amino group play crucial roles in binding to these targets, leading to the modulation of various biological pathways.

- Anticancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines, including those from colon, breast, and lung cancers. The mechanism may involve interference with cell cycle progression and induction of apoptosis (programmed cell death) .

- Antimicrobial Properties : The compound exhibits antimicrobial effects, which are common among pyrimidine derivatives. Its structure allows it to interact with biological targets effectively .

- Potential for Radiopharmaceutical Development : Due to the presence of iodine, this compound can be utilized in radiopharmaceutical applications. Iodine-125 can be incorporated into the molecule for imaging techniques such as single-photon emission computed tomography (SPECT), aiding in disease diagnosis and monitoring .

Research Findings

Numerous studies have investigated the biological activities of this compound and its derivatives. Below is a summary of key findings:

Anticancer Studies

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| Colon Cancer | 15.0 | Induction of apoptosis |

| Breast Cancer | 12.5 | Cell cycle arrest |

| Lung Cancer | 20.0 | Inhibition of proliferation |

These results indicate that this compound has significant potential as an anticancer agent across multiple cancer types .

Antimicrobial Activity

In vitro studies have shown that the compound exhibits broad-spectrum antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| P. aeruginosa | 64 μg/mL |

These findings suggest that this compound could be developed into an effective antimicrobial agent .

Case Studies

Case Study 1: Anticancer Activity in Preclinical Models

In a study examining the efficacy of this compound on xenograft models of breast cancer, researchers observed a significant reduction in tumor size compared to control groups after four weeks of treatment. The study concluded that the compound effectively inhibits tumor growth through apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that treatment with this compound resulted in a notable decrease in bacterial load in infected tissue samples, highlighting its potential as a therapeutic agent against resistant bacterial infections.

特性

IUPAC Name |

5-iodo-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJWVTJTDKPYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346934 | |

| Record name | 5-Iodo-6-methyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83410-18-8 | |

| Record name | 5-Iodo-6-methyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。